molecular formula C13H12O5 B3231856 Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate CAS No. 133073-68-4

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3231856
CAS No.: 133073-68-4
M. Wt: 248.23 g/mol
InChI Key: XYLWTCQCQJEWJL-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate ( 133073-68-4) is a coumarin-based derivative of significant interest in advanced material science and organic synthesis. This compound, with the molecular formula C13H12O5 and a molecular weight of 248.23 g/mol, is part of the chromene family, a class of oxygen-heterocycles known for their valuable photophysical properties . Research indicates that coumarin derivatives, particularly those with ester functionalities, are promising candidates for the development of new materials . Their strong dipole moments and ability to exhibit multifunctional properties make them suitable for applications such as organic light-emitting diodes (OLEDs), colouring agents, and gelation behavior in solvents . Specifically, ethyl 7-hydroxycoumarin-3-carboxylate derivatives have been studied for their liquid crystalline behavior, exhibiting smectic A (SmA) and nematic mesophases, which are critical for the next generation of low-energy processing soft materials and optoelectronic devices . The structural framework of this compound also serves as a key precursor in synthetic chemistry. Coumarin-3-carboxylate esters can undergo various reactions, including with hydrazine hydrate, to form intermediates for more complex heterocyclic systems, although these reactions can involve intricate pathways like ring-opening . As a versatile building block, it enables the exploration of novel chemical spaces with potential pharmacological relevance. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at 2-8°C to maintain stability .

Properties

IUPAC Name

ethyl 7-hydroxy-8-methyl-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-12(15)9-6-8-4-5-10(14)7(2)11(8)18-13(9)16/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLWTCQCQJEWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C(C=C2)O)C)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.

    Substitution: The ester group at the 3-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 7-oxo-8-methyl-2-oxo-2H-chromene-3-carboxylate.

    Reduction: Formation of 7-hydroxy-8-methyl-2-hydroxy-2H-chromene-3-carboxylate.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Coumarin derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate and related analogs:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Source
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate 7-OH, 3-COOEt 236.21 g/mol Intermediate for further functionalization
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime 7-OH, 4-CH₃, 8-CH=N-OH 261.23 g/mol Anti-diabetic potential (α-amylase/α-glucosidase inhibition)
Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate 7-NEt₂, 3-COOMe 261.29 g/mol Fluorescent properties; synthetic precursor for oxime derivatives
7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde O-(4-nitrobenzoyl) oxime 7-NEt₂, 3-CH=N-O-(4-NO₂Bz) 409.40 g/mol Enzyme inhibition (structural studies via NMR/HRMS)
6,7-Dihydroxy-4-methyl-2H-chromen-2-one 6-OH, 7-OH, 4-CH₃ 192.17 g/mol Antioxidant activity; structural similarity to natural coumarins

Key Findings

Substituent Effects on Bioactivity The introduction of a carbaldehyde oxime group at position 8 (as in 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime) enhances anti-diabetic activity, with compound 83 showing superior binding affinity to α-amylase and α-glucosidase compared to unsubstituted coumarins . Diethylamino groups at position 7 (e.g., in Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate) improve fluorescence properties, making these derivatives useful in optical applications .

Synthetic Flexibility

  • Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate serves as a versatile intermediate. Its ethoxycarbonyl group at position 3 facilitates further derivatization, such as oxime formation or ester hydrolysis to yield carboxylic acids .

Hydrogen Bonding and Crystallography

  • Substituents like hydroxyl groups influence hydrogen-bonding networks, as observed in crystal structures resolved using SHELX . For example, the 7-OH group in ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate participates in intermolecular hydrogen bonds, affecting packing efficiency and solubility .

Spectroscopic Differentiation

  • NMR chemical shifts vary significantly with substitution:

  • The 7-OH proton in ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate appears at δ ~10 ppm .
  • Diethylamino-substituted derivatives show distinct δ 3.45–3.47 ppm quartets for N-CH₂ groups .

Biological Activity

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate (CAS No. 133073-68-4) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₃H₁₂O₅
  • Molecular Weight : 248.23 g/mol
  • Synonyms : Ethyl 7-hydroxy-8-methylchromene-3-carboxylate, 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Recent studies have shown that derivatives of chromene compounds, including ethyl 7-hydroxy derivatives, possess significant antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Enzymatic Inhibition :
    • Ethyl 7-hydroxy derivatives have been reported to inhibit phospholipase A2 (PLA2) from snake venom with an IC50 of 3.1 ± 0.06 nmol, indicating potent inhibitory activity that could be harnessed for therapeutic purposes against venom toxicity .
  • Neuroprotective Effects :
    • Research indicates that chromene derivatives may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. For example, certain derivatives showed IC50 values significantly lower than those of standard drugs like rivastigmine .

Table 1: Summary of Biological Activities

Biological ActivityTarget/PathogenIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialEscherichia coliNot specified
PLA2 InhibitionCrotalus durissus ruruima3.1 ± 0.06
AChE InhibitionHuman AChE<0.08
BuChE InhibitionHuman BuChE<0.14

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various chromene derivatives against common pathogens. The study found that compounds with hydroxyl and methoxy substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can significantly influence biological activity .
  • Neuroprotective Potential :
    In another investigation, ethyl 7-hydroxy derivatives were tested for their ability to inhibit AChE and BuChE, revealing promising results that suggest these compounds could be developed into therapeutic agents for treating Alzheimer's disease by reducing the breakdown of acetylcholine in the brain .

Q & A

Q. What synthetic methodologies are validated for preparing Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate?

The compound is synthesized via Knoevenagel condensation , a method optimized for coumarin derivatives. Key steps include:

  • Reacting 7-hydroxy-8-methyl-2H-chromene-2-one with ethyl glyoxylate under acidic conditions.
  • Purification via recrystallization (e.g., acetone or Et₂O) to achieve >98% purity.
  • Validation using IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–8.5 ppm), and mass spectrometry (m/z consistent with [M+H]⁺) .

Q. How is crystallographic data obtained and refined for this compound?

Single-crystal X-ray diffraction (SCXRD) is performed using:

  • Monoclinic P2₁/n space group (unit cell parameters: a = 7.5355 Å, b = 17.9307 Å, c = 9.9423 Å, β = 100.97°).
  • Data refinement with SHELXL (for small-molecule structures) or WinGX suite for symmetry checks and hydrogen bonding analysis .

Q. How do intermolecular interactions influence the supramolecular assembly of this compound?

The crystal packing is governed by:

  • C–H···O hydrogen bonds (2.5–2.8 Å), forming R₂²(8) and R₄⁴(20) graph-set motifs (Etter’s formalism).
  • π-π stacking (3.5–4.0 Å) between chromene rings, stabilizing the 3D lattice.
  • Hirshfeld surface analysis reveals ~60% O···H contacts, confirming carbonyl-O as the primary hydrogen bond acceptor .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between solution (NMR) and solid-state (SCXRD) data require:

  • Dynamic NMR experiments to detect conformational flexibility (e.g., keto-enol tautomerism).
  • DFT calculations (B3LYP/6-31G*) to compare optimized geometries with crystallographic data.
  • Variable-temperature SCXRD to assess thermal motion and disorder .

Q. How is graph set analysis applied to hydrogen bonding networks in this compound?

Using SHELXL and CrystalExplorer :

  • Identify donor-acceptor pairs (e.g., C8–H8···O5).
  • Assign graph-set descriptors (e.g., D(2) for dimeric loops).
  • Compare with similar coumarins to predict polymorphism risks .

Table 2: Hydrogen Bond Parameters (from )

D–H···Ad(D–H) (Å)d(H···A) (Å)∠DHA (°)
C8–H8···O50.932.52147
O7–H7···O10.821.85171

Methodological Challenges

Q. What are the limitations of SHELX in refining hydrogen atom positions?

  • SHELX relies on isotropic displacement parameters for H atoms, underestimating anisotropic motion in polar groups.
  • Neutron diffraction or Hirshfeld atom refinement (HAR) is recommended for high-accuracy studies .

Q. How to optimize reaction conditions for high-yield synthesis?

  • Use DoE (Design of Experiments) to test variables:
    • Solvent polarity (DMF vs. CH₂Cl₂).
    • Catalyst (piperidine vs. ammonium acetate).
    • Temperature (80–120°C).
  • Monitor by HPLC-MS to identify side products (e.g., decarboxylated derivatives) .

Data Reproducibility

Q. How to address batch-to-batch variability in spectral data?

  • Standardize deuterated solvent purity (e.g., CDCl₃ dryness over molecular sieves).
  • Use internal references (e.g., TMS for NMR, KBr pellets for IR).
  • Cross-validate with high-resolution mass spectrometry (HRMS) (e.g., m/z 262.0845 [M+H]⁺) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate

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